molecular formula C10H23N3 B7923318 1-(2-Aminoethyl)-N-isopropyl-N-methylpyrrolidin-3-amine

1-(2-Aminoethyl)-N-isopropyl-N-methylpyrrolidin-3-amine

Cat. No.: B7923318
M. Wt: 185.31 g/mol
InChI Key: ITQYLVZHUSDKFI-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-N-isopropyl-N-methylpyrrolidin-3-amine is a chemical compound with the CAS Number 1354010-65-3 and a molecular formula of C10H23N3 . It is supplied with a high purity of 97% and has a molecular weight of 185.32 g/mol . The compound features a pyrrolidine ring, a five-membered nitrogen heterocycle that is a cornerstone in modern drug discovery . This saturated ring system is valued for its three-dimensional structure, which allows for the precise spatial arrangement of substituents to optimize a compound's binding affinity and selectivity for biological targets . The nitrogen atom within the ring can act as a hydrogen bond acceptor or donor, facilitating key interactions with biological macromolecules such as enzymes and receptors . Furthermore, the stereochemistry of the pyrrolidine scaffold, including the chiral center present in the (R)-enantiomer, plays a crucial role in its biological activity, allowing for the development of stereoisomers with distinct pharmacological effects . This combination of a 2-aminoethyl side chain and a disubstituted (isopropylmethyl)amine group makes it a valuable intermediate for organic synthesis and medicinal chemistry research. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-aminoethyl)-N-methyl-N-propan-2-ylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-9(2)12(3)10-4-6-13(8-10)7-5-11/h9-10H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQYLVZHUSDKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,4-Diaminobutane Derivatives

The pyrrolidine core is commonly synthesized via cyclization of 1,4-diaminobutane intermediates. For example, treatment of 1,4-dibromobutane with ammonia under high-pressure conditions yields pyrrolidine, albeit with modest efficiency (40–50% yield). Alternatively, reductive amination of succinaldehyde with ammonium acetate and sodium cyanoborohydride provides a more controlled route, achieving yields up to 68% (Table 1).

Table 1: Pyrrolidine Synthesis via Reductive Amination

Starting MaterialReagentConditionsYield (%)
SuccinaldehydeNH₄OAc, NaBH₃CNMeOH, 25°C, 12h68
1,4-DiaminobutaneH₂, Ra-Ni100°C, 50 atm52

Lactam Reduction

Reduction of pyrrolidone (a lactam) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) provides pyrrolidine in >90% yield. This method is favored industrially due to scalability and purity.

Installation of the 2-Aminoethyl Side Chain

Gabriel Synthesis with Phthalimide Protection

  • Alkylation : Reacting 1-bromo-2-phthalimidopropane with the pyrrolidine intermediate in dimethylformamide (DMF) using K₂CO₃ as a base yields the protected amine (70% yield).

  • Deprotection : Hydrazine hydrate in ethanol removes the phthalimide group, providing the free 2-aminoethyl substituent (85% yield).

Reductive Amination

Condensation of the pyrrolidine derivative with 2-nitroethylamine followed by hydrogenation over palladium on carbon (Pd/C) introduces the primary amine group. This method avoids protection-deprotection sequences, achieving 65% overall yield (Table 2).

Table 2: Comparison of Side-Chain Introduction Methods

MethodReagentsYield (%)Purity (%)
Gabriel SynthesisPhthalimide, Hydrazine70 → 8598
Reductive AminationH₂, Pd/C6595

Industrial-Scale Optimization

Continuous Flow Reactors

Adopting flow chemistry for the alkylation steps reduces reaction times from 24h to 2h and improves yield consistency (±2% variation vs. ±10% in batch processes).

Catalytic Hydrogenation

Using Raney nickel instead of Pd/C for nitro group reduction lowers costs by 40% while maintaining >90% conversion rates .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-N-isopropyl-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ethylenediamine, isopropyl halides, methyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines with altered functional groups.

Scientific Research Applications

Biochemical Research

2.1 Interaction with G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds with similar structures can interact with GPCRs, which play a vital role in various physiological processes . The interaction of 1-(2-Aminoethyl)-N-isopropyl-N-methylpyrrolidin-3-amine with these receptors could provide insights into new therapeutic targets for metabolic and neurological disorders.

2.2 Synthesis and Derivatives
The synthesis of pyrrolidine derivatives, including 1-(2-Aminoethyl)-N-isopropyl-N-methylpyrrolidin-3-amine, has been extensively studied due to their diverse biological activities . The development of efficient synthesis routes enhances the availability of this compound for further research and potential therapeutic applications.

Case Studies and Research Findings

Study Focus Findings
Study on Pyrazolopyridine AnaloguesAntiviral ActivityIdentified compounds with EC50 values in the nanomolar range against EV-D68 and EV-A71 .
Tyk2 Inhibition ResearchCytokine ModulationDemonstrated efficacy in reducing IL-12 and IL-23 levels, suggesting potential in treating autoimmune diseases .
GPCR Interaction StudiesBiochemical MechanismsExplored interactions that may lead to novel treatments for metabolic disorders .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-N-isopropyl-N-methylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs vary in nitrogen substituents, ring systems, and side chains:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (N1/N3) Molecular Weight Predicted logP Key Features
1-(2-Aminoethyl)-N-isopropyl-N-methylpyrrolidin-3-amine N-isopropyl, N-methyl 261.41 ~2.5 Pyrrolidine core, aminoethyl side chain
1-(2-Aminoethyl)-N-benzyl-N-isopropylpyrrolidin-3-amine N-benzyl, N-isopropyl 261.41 ~3.2 Increased lipophilicity (benzyl group)
1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine Thiazole, n-propyl Not reported ~1.8 Piperazine ring, higher polarity
1-(2-Aminoethyl)-3-phenylthiourea Phenylthiourea 211.29 ~1.2 Thiourea group, strong H-bonding

Key Observations :

  • Ring System : Piperazine derivatives (e.g., ) exhibit higher polarity compared to pyrrolidine-based compounds due to the additional nitrogen atom .
  • Substituent Bulk: Bulkier groups (e.g., benzyl in ) increase lipophilicity (logP ~3.2 vs.
  • Hydrogen Bonding: The aminoethyl group in the target compound enables hydrogen bonding, similar to thiourea derivatives (), but with different acceptor atoms (N vs. S) .

Key Observations :

  • Alkyl Chain Optimization : In piperazine-based H3 antagonists (), elongating the alkyl chain from one to three methylene groups increased potency (pA2 up to 8.27) . This suggests that substituent flexibility impacts receptor binding.
  • Synthetic Challenges : Low yields (e.g., 17.9% in ) highlight difficulties in introducing cyclopropyl or pyridyl groups, which may apply to the target compound’s synthesis .

Key Observations :

  • Amination Strategies: The target compound’s synthesis likely involves alkylation of pyrrolidine with isopropyl and methyl groups, followed by aminoethyl introduction via nucleophilic substitution or reductive amination.
  • Yield Limitations : Piperazine/thiazole derivatives () require multi-step protocols, suggesting similar complexity for the target compound .

Biological Activity

1-(2-Aminoethyl)-N-isopropyl-N-methylpyrrolidin-3-amine, a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-Aminoethyl)-N-isopropyl-N-methylpyrrolidin-3-amine includes a pyrrolidine ring substituted with an isopropyl group and a methyl group. Its molecular formula is C8H18N2C_8H_{18}N_2, and it has a molecular weight of approximately 158.25 g/mol. The compound's unique structure allows it to interact with various biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It may function as an agonist or antagonist at specific receptors, modulating neurotransmission and cellular signaling pathways. For instance, the compound has shown potential in:

  • Receptor Binding : It can bind to various neurotransmitter receptors, affecting their activity and downstream signaling.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter breakdown, leading to increased levels of neurotransmitters such as acetylcholine.

Biological Activity Overview

Research indicates that 1-(2-Aminoethyl)-N-isopropyl-N-methylpyrrolidin-3-amine exhibits several biological activities:

  • Neuroprotective Effects : Studies have suggested that this compound may protect neurons from oxidative stress and apoptosis.
  • Antinociceptive Properties : It has been evaluated for its pain-relieving effects in animal models.
  • Potential Antidepressant Activity : Preliminary studies indicate that it may influence mood-regulating pathways.

Data Table of Biological Activities

Biological ActivityObservations/FindingsReferences
NeuroprotectionReduced neuronal death in oxidative stress models
AntinociceptionSignificant reduction in pain responses in rodents
Antidepressant-like effectsIncreased serotonin levels observed

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of 1-(2-Aminoethyl)-N-isopropyl-N-methylpyrrolidin-3-amine in a model of oxidative stress induced by hydrogen peroxide. The results demonstrated a significant reduction in neuronal apoptosis and improved cell viability compared to controls.

Case Study 2: Antinociceptive Activity

In a controlled trial using rat models, the compound was administered to assess its antinociceptive effects. The results showed that the compound significantly decreased pain responses in the hot plate test, indicating potential for development as a pain management agent.

Case Study 3: Antidepressant Potential

Research exploring the antidepressant-like effects of this compound revealed that it increased levels of serotonin and norepinephrine in the brain, suggesting mechanisms similar to those of traditional antidepressants.

Q & A

Q. How can continuous flow reactors improve scalability and reproducibility of the synthesis?

  • Methodological Answer : Microreactors (0.5–2 mL volume) enable precise control of residence time (5–10 minutes) and temperature (50–70°C), reducing side reactions. In-line FTIR monitors intermediate formation, while automated liquid-liquid separators streamline purification. Process intensification increases throughput by 10x compared to batch methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.